molecular formula C5H7NO B13128065 4-Methylenepyrrolidin-2-one

4-Methylenepyrrolidin-2-one

Cat. No.: B13128065
M. Wt: 97.12 g/mol
InChI Key: CCKAQYMWWCZLAG-UHFFFAOYSA-N
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Description

4-Methylenepyrrolidin-2-one is a nitrogen-containing heterocyclic compound, specifically a five-membered lactam It is a derivative of pyrrolidin-2-one, where a methylene group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone make this approach attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methylenepyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyrrolidinones.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium or copper salts are typically employed.

Major Products

The major products formed from these reactions include various functionalized pyrrolidinones and pyrroles, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 4-Methylenepyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility allows it to interact with different biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

4-Methylenepyrrolidin-2-one can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its methylene group, which enhances its reactivity and potential for diverse chemical transformations. This unique structural feature makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-methylidenepyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKAQYMWWCZLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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